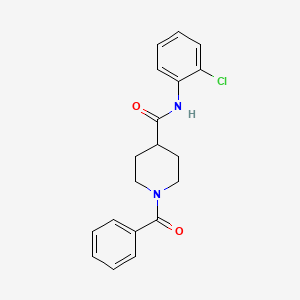
2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide is a chemical compound that has been studied for its potential therapeutic applications. It is commonly referred to as "compound X" in scientific literature.
Mechanism of Action
The precise mechanism of action of 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide is not fully understood. However, it is believed to act by modulating various signaling pathways within cells, including those involved in cell growth and survival, neurotransmitter release, and immune function.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide can have a range of biochemical and physiological effects depending on the specific application. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, it has been shown to improve cognitive function and modulate neurotransmitter release. In immunology, it has been shown to enhance immune function and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide in lab experiments is its potential to modulate multiple signaling pathways within cells. This makes it a versatile tool for studying a range of biological processes. However, one limitation is that its precise mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide. One area of interest is exploring its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and autoimmune diseases. Another area of interest is investigating its mechanism of action in greater detail to better understand how it modulates cellular signaling pathways. Additionally, there is potential for developing new derivatives of 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide with improved therapeutic properties.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide is a multi-step process that involves several chemical reactions. The starting materials include 4-chlorophenol, 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, and 2-methylpropanoyl chloride. The reaction conditions and reagents used in each step are carefully controlled to ensure the formation of the desired product.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology. In cancer research, it has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. In neurology, it has been studied for its potential to modulate neurotransmitter release and improve cognitive function. In immunology, it has been examined for its ability to enhance immune function and reduce inflammation.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,24-14-6-3-12(19)4-7-14)17(21)20-13-5-8-15-16(11-13)23-10-9-22-15/h3-8,11H,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSXGDQMNCGWTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5854413.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5854424.png)
![ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5854430.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854435.png)


![methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate](/img/structure/B5854468.png)

![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)
![N'-[1-(4-propylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5854486.png)


